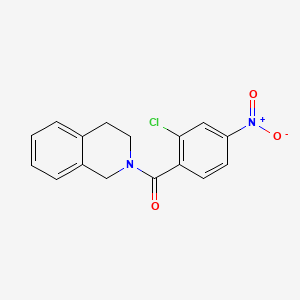
4-(3-chlorobenzoyl)-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, also known as CBTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of triazole derivatives, which have shown promising results in various biological activities such as antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of 4-(3-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of microorganisms and cancer cells. This compound may also modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes such as urease, which is involved in the pathogenesis of gastric ulcers. This compound has also been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the development of inflammatory diseases. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(3-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, this compound has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on 4-(3-chlorobenzoyl)-4H-1,2,4-triazol-3-amine. One of the areas of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various diseases. Furthermore, the synergistic effects of this compound with other drugs need to be studied to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-(3-chlorobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 3-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of hydrogen chloride. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4-(3-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in drug development. It has been reported to exhibit significant antimicrobial activity against various strains of bacteria and fungi. This compound has also shown promising results in inhibiting the growth of cancer cells in vitro. Moreover, it has been found to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-1-2-6(4-7)8(15)14-5-12-13-9(14)11/h1-5H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCIBXNDBBDDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)



![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)



![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)

